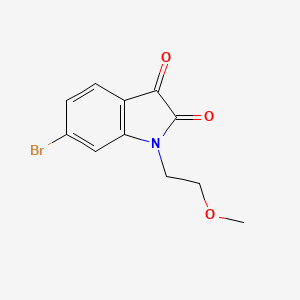
6-ブロモ-1-(2-メトキシエチル)-2,3-ジヒドロ-1H-インドール-2,3-ジオン
概要
説明
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a dihydroindole-dione core
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting with the bromination of the parent indole compound. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and temperature control to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to achieve efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of various functional groups at the bromine site.
作用機序
The mechanism by which 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
類似化合物との比較
6-bromo-1-(2-methoxyethyl)-1H-indole
1-bromo-2-(2-methoxyethoxy)ethane
6-bromo-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
Uniqueness: 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific structural features, such as the dihydroindole-dione core, which differentiates it from other brominated indoles and methoxyethyl derivatives.
生物活性
6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1020994-26-6) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and therapeutic applications, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is with a molecular weight of approximately 284.11 g/mol. The compound features a bromine atom and a methoxyethyl group, contributing to its unique properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. Research has shown that compounds based on the indole structure can act as inhibitors of bacterial cystathionine γ-synthase (bCSE), enhancing the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| NL1 | S. aureus | 32 | |
| NL2 | P. aeruginosa | 16 | |
| 6-Bromo Indole Derivative | Various | Varies |
Cytotoxic Effects
The cytotoxicity of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione has been evaluated in several cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Synthesis Methods
The synthesis of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods involving bromination and subsequent functionalization of indole derivatives. A common approach includes:
- Bromination : Starting with indole derivatives to introduce the bromine atom.
- Alkylation : Using bromoacetic esters or similar reagents to attach the methoxyethyl group.
- Cyclization : Forming the final dione structure through cyclization reactions.
These methods have been optimized for yield and scalability in laboratory settings .
Case Studies
A notable study investigated the use of indole derivatives as potential therapeutic agents in treating bacterial infections. The study demonstrated that the incorporation of a methoxyethyl group enhanced solubility and bioavailability compared to other derivatives .
Another case study focused on the cytotoxic effects of various indole derivatives in vitro, showing that modifications at the indole nitrogen significantly influenced their activity against cancer cell lines .
特性
IUPAC Name |
6-bromo-1-(2-methoxyethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-6-7(12)2-3-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZPDNMEKJYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















